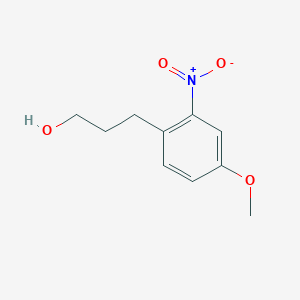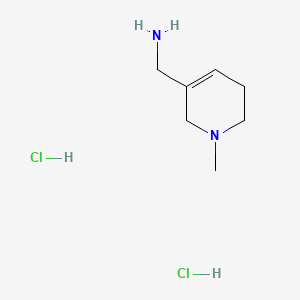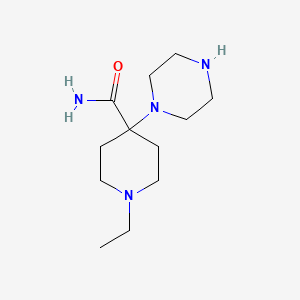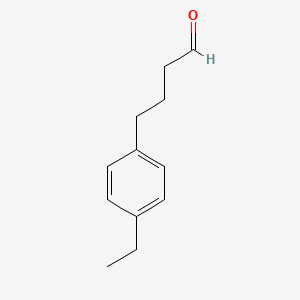
4-(4-Ethylphenyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylphenyl)butanal is an organic compound characterized by a butanal group attached to a 4-ethylphenyl group. This compound is part of the aldehyde family, which is known for its distinct carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. Aldehydes are widely used in various industries, including perfumery, flavoring, and pharmaceuticals, due to their reactive nature and pleasant aromas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Ethylphenyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride to produce 4-ethylbenzene. This intermediate can then undergo a Grignard reaction with butanal to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(4-Ethylphenyl)butanoic acid. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired aldehyde .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethylphenyl)butanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 4-(4-Ethylphenyl)butanoic acid
Reduction: 4-(4-Ethylphenyl)butanol
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylphenyl)butanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Ethylphenyl)butanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This reactivity is the basis for its potential biological activities, such as antimicrobial and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
4-(4-Ethylphenyl)butanal can be compared with other similar compounds, such as:
4-(4-Methylphenyl)butanal: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and properties due to the difference in alkyl group size.
4-(4-Propylphenyl)butanal: Similar structure but with a propyl group instead of an ethyl group. The longer alkyl chain may affect its physical and chemical properties.
4-(4-Isopropylphenyl)butanal: Similar structure but with an isopropyl group.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
4-(4-ethylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
XMDJDTZOSAXKGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


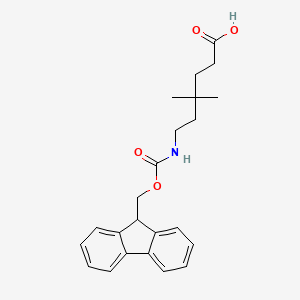
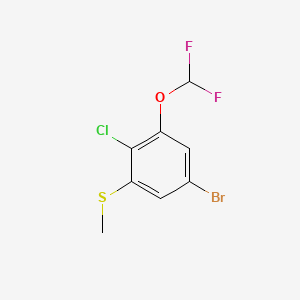
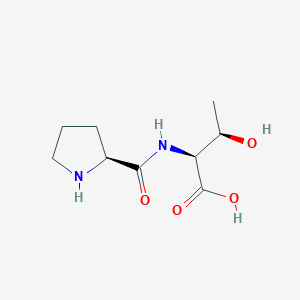
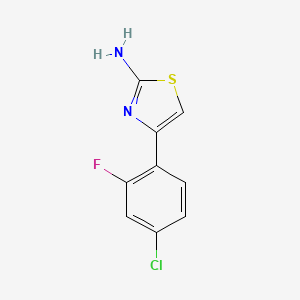
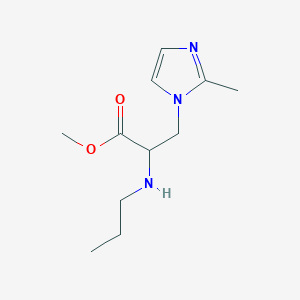
![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)

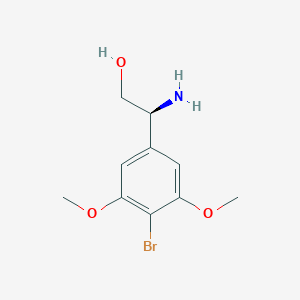

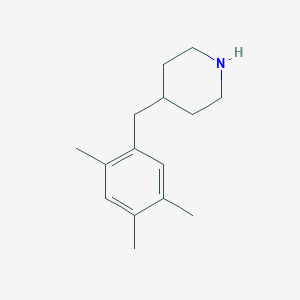
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
